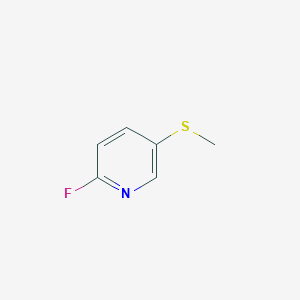
2-Fluoro-5-(methylthio)pyridine
描述
2-Fluoro-5-(methylthio)pyridine: is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It has the molecular formula C6H6FNS and a molecular weight of 143.18 g/mol This compound is characterized by the presence of a fluorine atom at the second position and a methylthio group at the fifth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent substitution reactions can introduce the methylthio group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and substitution reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 2-Fluoro-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
科学研究应用
2-Fluoro-5-(methylthio)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated and sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-5-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its reactivity and solubility.
相似化合物的比较
2-Fluoropyridine: Lacks the methylthio group, resulting in different chemical and physical properties.
5-Methylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
2,6-Difluoropyridine: Has two fluorine atoms, leading to distinct electronic and steric effects.
Uniqueness: 2-Fluoro-5-(methylthio)pyridine is unique due to the combination of fluorine and methylthio substituents, which impart specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-fluoro-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFSZOAUFHLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














